molecular formula C6H9IO2 B14416617 Ethyl 2-(iodomethyl)prop-2-enoate CAS No. 85054-02-0

Ethyl 2-(iodomethyl)prop-2-enoate

Cat. No.: B14416617
CAS No.: 85054-02-0
M. Wt: 240.04 g/mol
InChI Key: GPGTWVLKXIYSFI-UHFFFAOYSA-N
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Description

Ethyl 2-(iodomethyl)prop-2-enoate is an organic compound belonging to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields such as adhesives, coatings, and biomedical materials . This compound is characterized by the presence of an iodomethyl group attached to the prop-2-enoate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(iodomethyl)prop-2-enoate can be synthesized through the alkylation of enolate ions. The enolate ion, generated from the deprotonation of ethyl prop-2-enoate, reacts with iodomethane under basic conditions to form the desired product . The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound involves similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to minimize side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(iodomethyl)prop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the ester group can yield alcohols or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary alcohols or aldehydes.

Scientific Research Applications

Ethyl 2-(iodomethyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for labeling and tracking studies.

    Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of ethyl 2-(iodomethyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive, allowing for facile substitution reactions. The ester group can undergo hydrolysis or reduction, leading to various functionalized products. The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Ethyl 2-(iodomethyl)prop-2-enoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its high reactivity due to the presence of the iodomethyl group, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

85054-02-0

Molecular Formula

C6H9IO2

Molecular Weight

240.04 g/mol

IUPAC Name

ethyl 2-(iodomethyl)prop-2-enoate

InChI

InChI=1S/C6H9IO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3

InChI Key

GPGTWVLKXIYSFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)CI

Origin of Product

United States

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